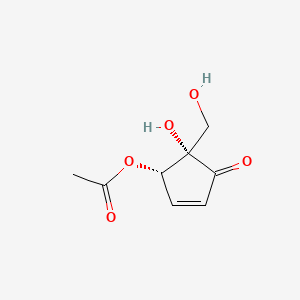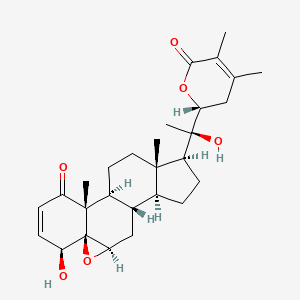
Withanolid D
Übersicht
Beschreibung
Withanolide sind durch ihr Ergostan-basiertes Gerüst gekennzeichnet und bekannt für ihre vielfältigen biologischen Aktivitäten, einschließlich Antikrebs-, Entzündungshemmungs- und Immunmodulationswirkungen .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von Withanolid D umfasst mehrere wichtige Schritte, ausgehend von Pregnenolon. Der Prozess beinhaltet die stereochemische Kontrolle an der C-22-Position, die eine γ-Kupplungsreaktion eines Lithiumenolats mit einem geschützten 20-Hydroxy-22-Aldehyd umfasst. Zusätzlich wird eine Allyl-Sulfoxid-Sulphenat-Umlagerung verwendet, um das 4β-Hydroxy-2,5-Dien-1-on-System einzuführen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound wird typischerweise durch die Extraktion aus Withania somnifera erreicht. Fortschrittliche Techniken wie die In-vitro-Kultur und Ansätze der synthetischen Biologie werden eingesetzt, um die Produktion von Withanoliden zu verbessern. Diese Methoden umfassen die Zell-Suspensionskultur, die Haarwurzelkultur und die Verwendung heterologer Systeme wie Hefe und Bakterien .
Wissenschaftliche Forschungsanwendungen
Withanolid D hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung steroidaler Lactone und ihrer chemischen Eigenschaften verwendet.
Biologie: Untersucht für seine Rolle in pflanzlichen Abwehrmechanismen und Sekundärstoffwechsel.
Medizin: Erforscht für seine potenziellen Antikrebs-, Entzündungshemmungs- und Immunmodulationswirkungen.
Industrie: Verwendet bei der Entwicklung von Pharmazeutika und Nahrungsergänzungsmitteln
Wirkmechanismus
This compound entfaltet seine Wirkung durch mehrere molekulare Zielstrukturen und -wege. Es erhöht die Ceramid-Anhäufung, indem es die neutrale Sphingomyelinase 2 aktiviert, moduliert die Phosphorylierung von JNK und p38MAPK und induziert Apoptose sowohl in myeloischen als auch in lymphatischen Zellen. Diese Wirkungen tragen zu seinen Antikrebs- und Immunmodulationswirkungen bei .
Wirkmechanismus
Target of Action
Withanolide D, a bioactive compound isolated from Withania somnifera, has been found to interact with several molecular targets. It has been reported to augment the ceramide accretion by triggering neutral-sphingomyelinase 2 . It also modulates the phosphorylation of the JNK and p38MAPK . Furthermore, it has been shown to inhibit the activation of nuclear factor kappa-B .
Mode of Action
Withanolide D interacts with its targets, leading to a series of changes in cellular processes. It augments the ceramide accretion by triggering neutral-sphingomyelinase 2, which leads to the modulation of phosphorylation of the JNK and p38MAPK . This results in the induction of apoptosis in both myeloid and lymphoid cells along with primary cells derived from leukemia patients .
Biochemical Pathways
Withanolide D affects several biochemical pathways. It has been found to increase the radio sensitivity of human cancer cells via inhibiting deoxyribonucleic acid (DNA) damage to non-homologous end-joining repair (NHEJ) pathways . It also influences the Janus kinase (JAK)/STAT, NF-κB, phosphatidylinositol-3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK) pathways .
Pharmacokinetics
It is known that the compound is derived from withania somnifera, a plant that has been used in ayurvedic and indigenous systems of medicine for more than 3,000 years .
Result of Action
The action of Withanolide D results in several molecular and cellular effects. It induces apoptosis in both myeloid and lymphoid cells along with primary cells derived from leukemia patients . It also increases the radio sensitivity of human cancer cells . Furthermore, it has been shown to reduce anxiety and depression symptoms, improve cognitive function, and enhance memory by regulating the levels of neurotransmitters in the brain, such as serotonin and dopamine .
Action Environment
The action, efficacy, and stability of Withanolide D can be influenced by various environmental factors. For instance, factors such as growth rate, geographical, and environmental conditions are known to modulate the content of withanolides
Biochemische Analyse
Biochemical Properties
Withanolide D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of Withanolide D is with the enzyme nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), where it inhibits its activation, leading to reduced inflammation. Additionally, Withanolide D interacts with heat shock proteins, particularly heat shock protein 90 (Hsp90), inhibiting its function and thereby affecting the stability and activity of client proteins involved in cancer progression .
Cellular Effects
Withanolide D exerts significant effects on various types of cells and cellular processes. In cancer cells, Withanolide D induces apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins such as Bax. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. Furthermore, Withanolide D modulates cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cellular metabolism .
Molecular Mechanism
The molecular mechanism of Withanolide D involves several key interactions at the molecular level. Withanolide D binds to the ATP-binding pocket of heat shock protein 90 (Hsp90), inhibiting its chaperone activity. This inhibition leads to the degradation of client proteins that are essential for cancer cell survival and proliferation. Additionally, Withanolide D inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) by preventing its translocation to the nucleus, thereby reducing the expression of inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Withanolide D have been observed to change over time. Withanolide D is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that Withanolide D can induce sustained anti-cancer effects, with prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells. The stability and efficacy of Withanolide D can be influenced by factors such as storage conditions and formulation .
Dosage Effects in Animal Models
The effects of Withanolide D vary with different dosages in animal models. At lower doses, Withanolide D has been shown to exert anti-inflammatory and immunomodulatory effects without significant toxicity. At higher doses, Withanolide D can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits of Withanolide D are maximized at specific dosage ranges, beyond which adverse effects become more prominent .
Metabolic Pathways
Withanolide D is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities and contribute to the overall effects of Withanolide D. Additionally, Withanolide D can affect metabolic flux and alter the levels of key metabolites involved in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Withanolide D involves several key steps, starting from pregnenolone. The process includes stereochemical control at the C-22 position, involving a γ-coupling reaction of a lithium enolate with a protected 20-hydroxy-22-aldehyde. Additionally, an allyl sulphoxide-sulphenate rearrangement is used to introduce the 4β-hydroxy-2,5-dien-1-one system .
Industrial Production Methods
Industrial production of Withanolide D is typically achieved through the extraction from Withania somnifera. Advanced techniques such as in vitro culture and synthetic biology approaches are employed to enhance the production of withanolides. These methods include cell suspension culture, hairy root culture, and the use of heterologous systems like yeast and bacteria .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Withanolid D unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Einführung von Sauerstoffatomen in das Molekül.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.
Substitution: Ersatz einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, z. B. bei bestimmten Temperaturen und pH-Werten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate von this compound, die unterschiedliche biologische Aktivitäten aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Withanolid D ist unter den Withanoliden einzigartig aufgrund seiner spezifischen strukturellen Merkmale und biologischen Aktivitäten. Zu den ähnlichen Verbindungen gehören:
Withaferin A: Bekannt für seine potenten Antikrebswirkungen.
Physalolacton B: Zeigt entzündungshemmende Wirkungen.
Deacetyl-Physalolacton B: Ein weiteres Withanolid mit unterschiedlichen biologischen Aktivitäten
This compound zeichnet sich durch seinen spezifischen Wirkmechanismus und seine Fähigkeit aus, die Wirkung traditioneller Chemotherapeutika zu verstärken .
Eigenschaften
IUPAC Name |
(1S,2R,6S,7R,9R,11S,12S,15S,16S)-15-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-14-12-22(33-24(31)15(14)2)27(5,32)19-7-6-17-16-13-23-28(34-23)21(30)9-8-20(29)26(28,4)18(16)10-11-25(17,19)3/h8-9,16-19,21-23,30,32H,6-7,10-13H2,1-5H3/t16-,17-,18-,19-,21-,22+,23+,25-,26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASUFNRGCZMRFD-JCUIILOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317760 | |
| Record name | Withanolide D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30655-48-2 | |
| Record name | Withanolide D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30655-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Withanolide D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030655482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Withanolide D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WITHANOLIDE D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY366XV8JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


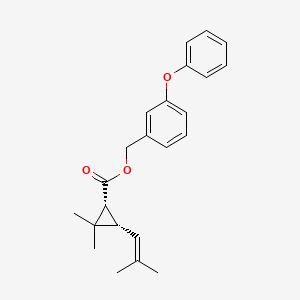
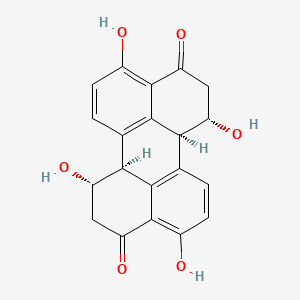
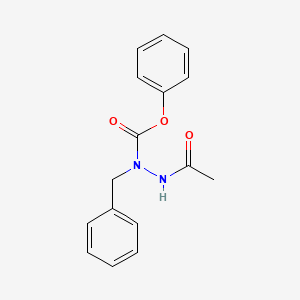
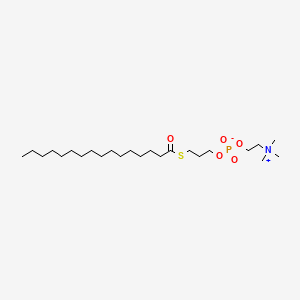
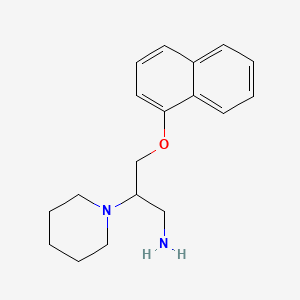


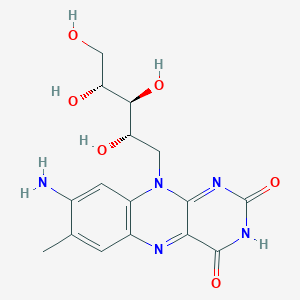
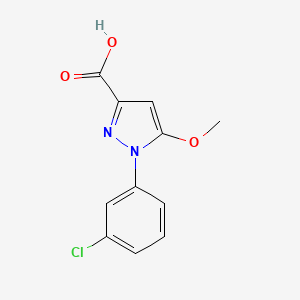
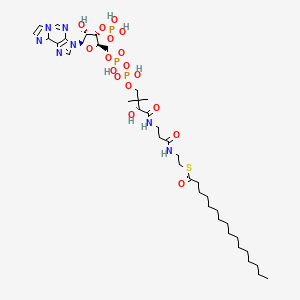
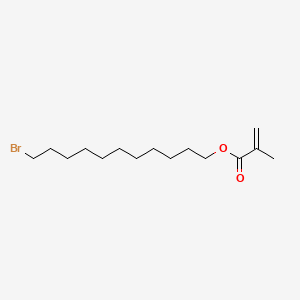
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1213264.png)
